molecular formula C19H25N7O4S B6469261 6-{5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine CAS No. 2640963-21-7

6-{5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine

Cat. No.: B6469261
CAS No.: 2640963-21-7
M. Wt: 447.5 g/mol
InChI Key: BPYHFXXJJHZKDG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an oxazole ring and a purine ring. Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom, and they are known for their diverse biological activities . Purines are biologically significant and are part of many bio-molecules such as DNA, RNA, and ATP.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the oxazole and purine rings, followed by various functional group interconversions and coupling reactions. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry would likely be used to determine its structure .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper waste disposal methods .

Properties

IUPAC Name

4-[[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O4S/c1-12-17(13(2)30-23-12)31(27,28)26-8-14-6-25(7-15(14)9-26)19-16-18(20-10-21-19)24(11-22-16)4-5-29-3/h10-11,14-15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYHFXXJJHZKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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